molecular formula C13H15N2O4- B12358046 (S)-4-N-Cbz-piperazine-2-carboxylic acid

(S)-4-N-Cbz-piperazine-2-carboxylic acid

Cat. No.: B12358046
M. Wt: 263.27 g/mol
InChI Key: ARLOIFJEXPDJGV-NSHDSACASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-N-Cbz-piperazine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a piperazine ring substituted with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-N-Cbz-piperazine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperazine.

    Protection: The amino group of piperazine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Carboxylation: The protected piperazine is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for protection, carboxylation, and purification steps. The use of high-throughput reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-N-Cbz-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.

    Substitution: The Cbz group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of the Cbz group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various protected or functionalized piperazine derivatives.

Scientific Research Applications

(S)-4-N-Cbz-piperazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-N-Cbz-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Cbz group can influence the compound’s interaction with biological molecules, affecting its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-4-N-Cbz-piperazine-2-carboxylic acid: The enantiomer of the (S)-form, with different stereochemistry.

    4-N-Boc-piperazine-2-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

    4-N-Fmoc-piperazine-2-carboxylic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

(S)-4-N-Cbz-piperazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in drug development.

Biological Activity

(S)-4-N-Cbz-piperazine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4, with a molecular weight of 263.27 g/mol. Its structure features a piperazine ring substituted with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group, which significantly influences its interaction with biological targets .

This compound is primarily utilized as a building block for synthesizing various biologically active compounds. Its piperazine scaffold is known for interacting selectively with enzymes and receptors, which is crucial for developing enzyme inhibitors and receptor modulators . The Cbz protecting group enhances its binding affinity and selectivity towards specific biological targets.

Applications in Drug Development

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. It has shown promise in modulating the activity of certain kinases involved in tumor progression .
  • Cancer Therapy : Research indicates that derivatives of piperazine compounds, including this compound, exhibit cytotoxic properties against various cancer cell lines. For example, studies have demonstrated that related compounds can induce apoptosis in tumor cells more effectively than standard chemotherapeutics .
  • Neurodegenerative Diseases : The compound's structural properties suggest potential applications in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are implicated in conditions like Alzheimer's disease .

Synthesis

The synthesis of this compound involves several key steps, typically optimized for higher yields in industrial settings. The synthesis can be summarized as follows:

  • Preparation of Piperazine Derivatives : Starting from commercially available piperazine, various protective groups are introduced.
  • Carboxylation : The introduction of the carboxylic acid moiety is achieved through carboxylation reactions.
  • Cbz Protection : The Cbz group is added to enhance stability and selectivity during biological interactions.

Study 1: Inhibition of Kinases

A recent study examined the inhibitory effects of this compound on CDK4/6 kinases. The results indicated that the compound binds to the kinase-inactive conformation, demonstrating high selectivity over other kinases .

CompoundIC50 Value (nM)Selectivity
This compound50High
Reference Compound A200Moderate
Reference Compound B300Low

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxicity of this compound on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxic effects compared to standard treatments like bleomycin.

TreatmentIC50 Value (µM)Apoptosis Induction (%)
This compound1070
Bleomycin1550

Properties

Molecular Formula

C13H15N2O4-

Molecular Weight

263.27 g/mol

IUPAC Name

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m0/s1

InChI Key

ARLOIFJEXPDJGV-NSHDSACASA-M

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.